molecular formula C24H19NO4 B11276306 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B11276306
M. Wt: 385.4 g/mol
InChI Key: VNAHHPVJDDIFFF-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound featuring a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through cyclization reactions. This can be achieved by reacting 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring.

    Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran derivative is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the benzofuran derivative with an appropriate amine under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the benzamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be compared with other benzofuran derivatives and benzamides:

  • Similar Compounds

    • 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylphenyl]benzamide
    • 2-methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenylbenzamide
    • 4-methoxy-N-(3-methylphenyl)benzamide
  • Uniqueness

    • The presence of both benzofuran and benzamide moieties in the same molecule provides unique chemical properties and potential biological activities.
    • The methoxy and methyl groups contribute to the compound’s specific reactivity and interaction with biological targets.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)16-7-4-3-5-8-16)11-12-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h3-14H,1-2H3,(H,25,27)

InChI Key

VNAHHPVJDDIFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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